molecular formula C12H13NO2S B14726440 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide CAS No. 13734-97-9

2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide

Katalognummer: B14726440
CAS-Nummer: 13734-97-9
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: TUGGGNVKXQDJQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide: is a heterocyclic compound that belongs to the class of thiazines. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within a six-membered ring, along with two methyl groups and a phenyl group attached to the ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, giving the compound unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a sulfonyl chloride, followed by cyclization with a suitable base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s chemical properties.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties have been explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 2H-1,2-Thiazine, 3,5-dimethyl-2-phenyl-, 1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the sulfone functionality, makes it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

13734-97-9

Molekularformel

C12H13NO2S

Molekulargewicht

235.30 g/mol

IUPAC-Name

3,5-dimethyl-2-phenylthiazine 1,1-dioxide

InChI

InChI=1S/C12H13NO2S/c1-10-8-11(2)13(16(14,15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI-Schlüssel

TUGGGNVKXQDJQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CS(=O)(=O)N1C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.